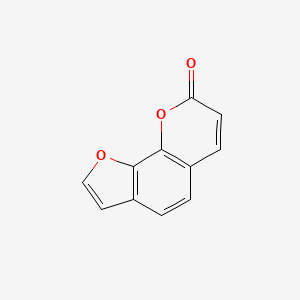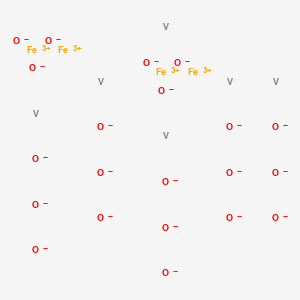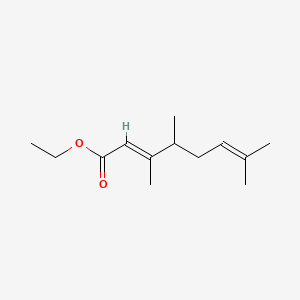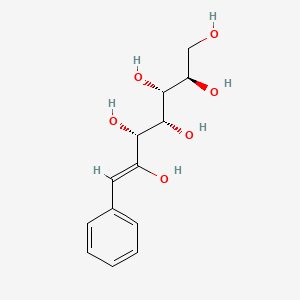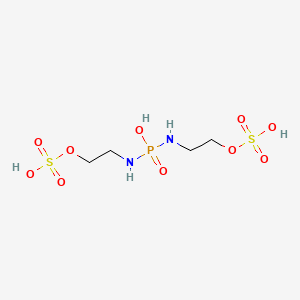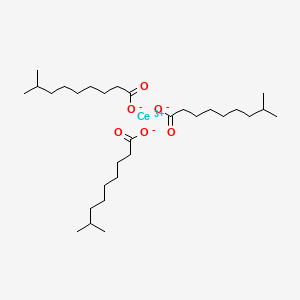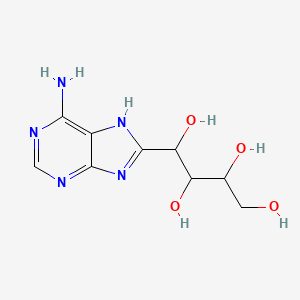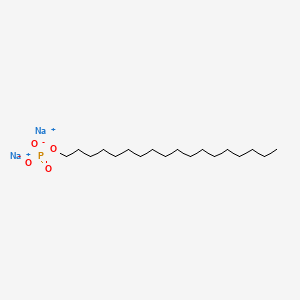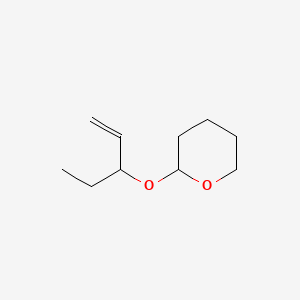
2-Hydroxytetracosyl 12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxytetracosyl 12-hydroxyoctadecanoate is a complex organic compound with the molecular formula C₄₂H₈₄O₄. It is characterized by the presence of hydroxyl groups and long aliphatic chains, making it a unique molecule with specific chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetracosyl 12-hydroxyoctadecanoate typically involves esterification reactions. One common method is the reaction between 2-hydroxytetracosanol and 12-hydroxyoctadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxytetracosyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Chlorides or other substituted products.
Aplicaciones Científicas De Investigación
2-Hydroxytetracosyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: Its long aliphatic chains make it useful in studying lipid interactions and membrane dynamics.
Mecanismo De Acción
The mechanism of action of 2-Hydroxytetracosyl 12-hydroxyoctadecanoate involves its interaction with lipid membranes. The hydroxyl groups can form hydrogen bonds with other molecules, while the long aliphatic chains can integrate into lipid bilayers, affecting membrane fluidity and permeability. This dual interaction makes it a valuable compound for studying membrane dynamics and drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxytetracosyl octadecanoate
- Tetracosyl 12-hydroxyoctadecanoate
- 2-Hydroxytetracosyl 12-hydroxyhexadecanoate
Uniqueness
2-Hydroxytetracosyl 12-hydroxyoctadecanoate is unique due to the presence of hydroxyl groups at specific positions on both aliphatic chains. This structural feature imparts distinct chemical properties, such as increased solubility in polar solvents and enhanced reactivity in esterification and hydrolysis reactions .
Propiedades
Número CAS |
93778-45-1 |
|---|---|
Fórmula molecular |
C42H84O4 |
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
2-hydroxytetracosyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C42H84O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-33-37-41(44)39-46-42(45)38-34-30-27-24-23-25-28-32-36-40(43)35-31-8-6-4-2/h40-41,43-44H,3-39H2,1-2H3 |
Clave InChI |
AZHGNMQXHATDEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


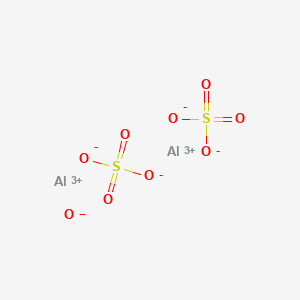

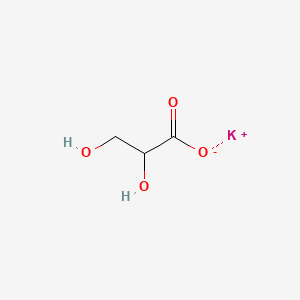
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
